9-Octadecenal

Overview

Description

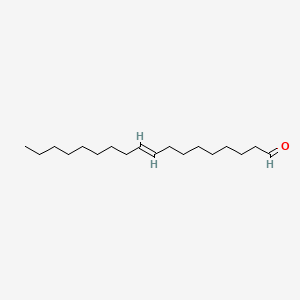

(E)-Octadec-9-enal, also known as (E)-9-Octadecenal, is a fatty aldehyde with the molecular formula C18H34O. It is characterized by the presence of a long hydrocarbon chain with a double bond at the ninth carbon and an aldehyde group at the terminal carbon. This compound is commonly found in various natural sources, including plant oils and animal fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Octadec-9-enal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of oleic acid, followed by selective oxidation to yield the aldehyde. The reaction conditions typically involve the use of catalysts such as rhodium complexes and controlled temperature and pressure to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, (E)-Octadec-9-enal is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is preferred due to its efficiency and scalability. The process involves the reaction of oleic acid with ozone to form an ozonide intermediate, which is then reduced to yield the desired aldehyde .

Chemical Reactions Analysis

Oxidation Reactions

9-Octadecenal undergoes oxidation primarily at its aldehyde group or double bond, yielding carboxylic acids or fragmented products.

Key Notes :

-

Oxidation with strong agents like KMnO₄ typically occurs under acidic or neutral conditions.

-

Ozonolysis is selective for double bonds and is used to study lipid peroxidation pathways .

Reduction Reactions

The aldehyde group in this compound is reduced to a primary alcohol, while the double bond may also undergo hydrogenation.

Key Notes :

-

NaBH₄ selectively reduces the aldehyde group without affecting the double bond.

-

Catalytic hydrogenation requires elevated temperatures (80–120°C) and pressures (1–5 atm) for full saturation .

Addition Reactions

The double bond participates in electrophilic addition reactions, enabling functionalization of the hydrocarbon chain.

Key Notes :

Industrial and Biological Relevance

-

Fragrance Synthesis : The aldehyde group is modified to produce musk-like compounds via condensation reactions.

-

Biological Signaling : In insects, this compound acts as a pheromone intermediate, with oxidation products influencing behavior .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Yield | Byproducts |

|---|---|---|---|

| Oxidation | Aldehyde/Double bond | 60–85% | Short-chain aldehydes |

| Reduction | Aldehyde | 90–95% | Trace unsaturated alcohols |

| Addition | Double bond | 70–88% | Isomeric bromides |

Scientific Research Applications

Food Industry

Flavoring Agent:

9-Octadecenal is utilized as a flavoring agent in the food industry. Its presence has been noted in various food products, contributing to the aroma and taste profile. For instance, it can be derived from the oxidation of unsaturated fatty acids, enhancing the flavor of oils and fats used in cooking and food preparation .

Preservative Properties:

Research indicates that this compound exhibits antimicrobial properties, which could be leveraged as a natural preservative in food products. Its effectiveness against certain bacteria makes it a candidate for extending shelf life and ensuring food safety .

Pharmaceutical Applications

Bioactive Compound:

Studies have shown that this compound possesses bioactive properties, making it a subject of interest in pharmacology. It has been identified as a potential ligand for CD36, a receptor involved in lipid metabolism and inflammation. This suggests possible therapeutic applications in treating metabolic disorders and inflammatory diseases .

Antimicrobial Activity:

The compound has demonstrated antibacterial and antifungal activities, making it useful in developing new antimicrobial agents. Its effectiveness against various pathogens highlights its potential role in pharmaceutical formulations aimed at combating infections .

Cosmetic Industry

Skin Care Products:

Due to its emollient properties, this compound is incorporated into cosmetic formulations. It helps improve skin hydration and texture, making it valuable in creams and lotions aimed at moisturizing the skin .

Fragrance Component:

In addition to its functional benefits, this compound is also used as a fragrance component in personal care products, contributing to the overall sensory experience of cosmetic formulations .

Industrial Applications

Biodiesel Production:

this compound can be derived from the transesterification of vegetable oils and animal fats, positioning it as an important intermediate in biodiesel production. Its presence can enhance the fuel's properties, promoting better combustion efficiency and lower emissions compared to traditional fossil fuels .

Chemical Synthesis:

The compound serves as a precursor for synthesizing other chemical derivatives used in various industrial applications, including surfactants and plasticizers. Its long carbon chain structure makes it suitable for producing high-performance materials .

Research Studies

Comprehensive studies have been conducted to analyze the presence of this compound in different biological extracts and its impact on health:

- A study analyzing extracts from Benincasa hispida (white pumpkin) identified this compound among other fatty acids, emphasizing its role as a bioactive compound with potential health benefits .

- Another investigation into the emissions from renewable aviation fuels highlighted the significance of aldehydes like this compound in understanding environmental impacts related to fuel combustion .

Mechanism of Action

The mechanism of action of (E)-Octadec-9-enal involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a signaling molecule, modulating various physiological processes. For example, it has been shown to inhibit the effect of capsaicin on intracellular calcium concentration in certain cell types, indicating its potential role in modulating sensory perception .

Comparison with Similar Compounds

Octadecanal: Lacks the double bond present in (E)-Octadec-9-enal.

Octadec-9-enol: Contains an alcohol group instead of an aldehyde group.

Octadec-9-enoic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness: (E)-Octadec-9-enal is unique due to its combination of a long hydrocarbon chain, a double bond, and an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .

Biological Activity

9-Octadecenal, also known as (Z)-9-octadecenal, is a long-chain unsaturated aldehyde that has garnered attention for its diverse biological activities. This compound is primarily found in various natural sources, including plant oils and certain insect pheromones. Its biological significance spans antimicrobial, antifungal, and potential therapeutic properties. This article delves into the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure

This compound has the molecular formula and features a double bond between the 9th and 10th carbons in its chain. The presence of this unsaturation contributes to its reactivity and biological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Case Study: Antibacterial and Antifungal Properties

A study examined the antibacterial and antifungal activities of marine-derived compounds, revealing that this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 11 ± 15.5 | Bacteriocidal |

| Escherichia coli | 3.25 ± 4.59 | Bacteriostatic |

| Candida albicans | Not specified | Antifungal |

This study suggests that the antibacterial activity is likely due to the disruption of bacterial cell membranes, leading to cell death or growth inhibition .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : It alters the integrity of microbial cell membranes, leading to leakage of intracellular contents .

- Inhibition of Metabolic Activity : The compound may interfere with essential metabolic pathways within microbial cells, reducing their viability .

Antifungal Activity

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity.

Research Findings

A study focusing on secondary metabolites from Paecilomyces sp. identified this compound as one of the key components responsible for antifungal activity against pathogenic fungi. The study concluded that these metabolites could be explored for agricultural applications and medical therapies targeting fungal infections .

Biological Significance in Insects

Interestingly, this compound is also recognized as a sex pheromone component in certain butterfly species, such as Heliconius. This role highlights its ecological importance beyond microbial interactions .

Properties

CAS No. |

5090-41-5 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-9-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3 |

InChI Key |

ZENZJGDPWWLORF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC=O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC=O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC=O |

boiling_point |

352.00 to 367.00 °C. @ 760.00 mm Hg |

density |

0.837-0.845 |

Key on ui other cas no. |

10009-79-7 5090-41-5 |

physical_description |

Liquid Colourless liquid; Fatty aroma |

solubility |

Soluble in hexane and diethyl ether; insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.